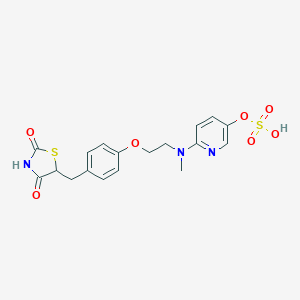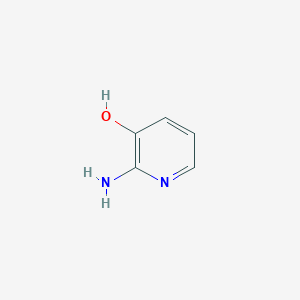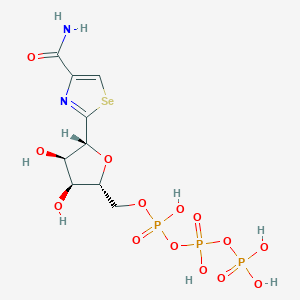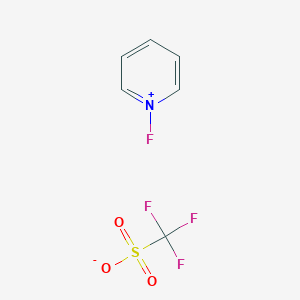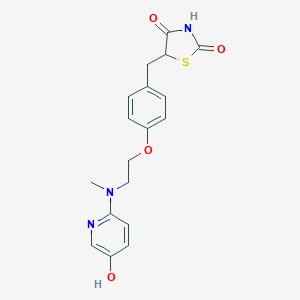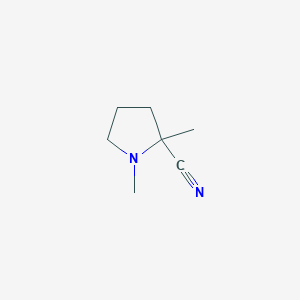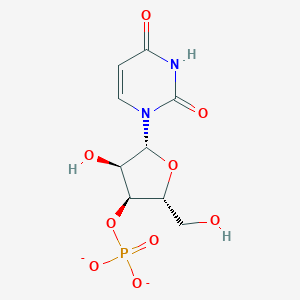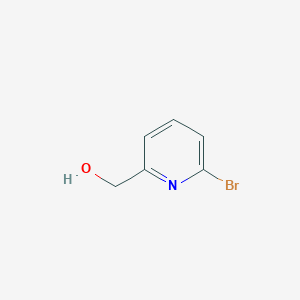
(6-溴吡啶-2-基)甲醇
概述
描述
(6-Bromopyridin-2-yl)methanol is a chemical compound of interest in various scientific fields due to its unique structural and chemical properties. This compound is a derivative of pyridine, a basic heterocyclic organic compound.
Synthesis Analysis
The synthesis of (6-Bromopyridin-2-yl)methanol and related compounds often involves condensation reactions. For example, Percino et al. (2005) described the synthesis of a similar compound, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, through the condensation of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Molecular Structure Analysis
These compounds often exhibit interesting molecular structures. The same study by Percino et al. (2005) revealed that 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol is a symmetrical molecule with two intramolecular hydrogen bonds, crystallizing in a monoclinic crystal system (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Chemical Reactions and Properties
The reactivity of (6-Bromopyridin-2-yl)methanol derivatives includes forming complexes with various metals and undergoing ligand substitution reactions. For instance, Garnovskii et al. (2003) discussed the electrochemical synthesis of adducts of 2-aminopyridine and methanol in metal chelates (Garnovskii et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallization behavior, are influenced by their molecular structure. For example, Pan and Englert (2013) reported on a new polymorph of a related compound, N-(6-methylpyridin-2-yl)mesitylenesulfonamide, highlighting how molecular structure affects physical properties (Pan & Englert, 2013).
Chemical Properties Analysis
The chemical behavior of (6-Bromopyridin-2-yl)methanol derivatives includes their interaction in complex chemical systems and the formation of hydrogen bonds. For example, Akbaba et al. (2010) synthesized a related compound and explored its reactivity in chemical systems (Akbaba et al., 2010).
科学研究应用
Synthesis of Schiff Base Ligands and Metal Complexes : This compound is used in the synthesis of Schiff base ligands, metal complexes, and poly(phenoxy-imine)s containing pyridine units, as demonstrated in the research by Kaya, Daban, and Şenol (2021) in "Inorganica Chimica Acta" (Kaya, Daban, & Şenol, 2021).
Catalysis in Cross-Coupling Reactions : It serves as a catalyst for cross-coupling reactions of bromopyridines, as reported by Isobe, Nakamura, Miwa, and Kawaguchi (1987) in the "Bulletin of the Chemical Society of Japan" (Isobe, Nakamura, Miwa, & Kawaguchi, 1987).
Mimicking Carbonic Anhydrase : Substituted tris(2-pyridyl)methanol derivatives, related to (6-Bromopyridin-2-yl)methanol, are useful as carbonic anhydrase (CA) mimics. This application was explored by Hannon, Mayers, and Taylor (1998) in "Tetrahedron Letters" (Hannon, Mayers, & Taylor, 1998).
Antibacterial Activities : The compound 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)me-thyl]phenol, structurally related to (6-Bromopyridin-2-yl)methanol, exhibits excellent antibacterial activities, as shown by Wang, Nong, Sht, and Qi (2008) in the "Chinese Journal of Structural Chemistry" (Wang, Nong, Sht, & Qi, 2008).
Formation of Complexes with Transition Metals : Tris(2,2'-bipyrid-6-yl) methanol, a derivative of (6-Bromopyridin-2-yl)methanol, forms complexes close to trigonal prismatic in geometry when coordinated with transition metals. This was studied by Knight et al. (2010) in "Dalton Transactions" (Knight et al., 2010).
安全和危害
未来方向
属性
IUPAC Name |
(6-bromopyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDGKNRSCDEWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393238 | |
| Record name | (6-Bromopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromopyridin-2-yl)methanol | |
CAS RN |
33674-96-3 | |
| Record name | (6-Bromopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-bromopyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B21080.png)
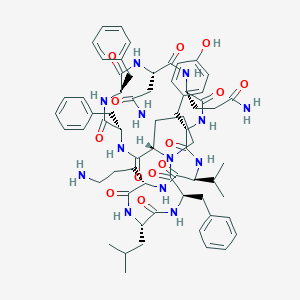
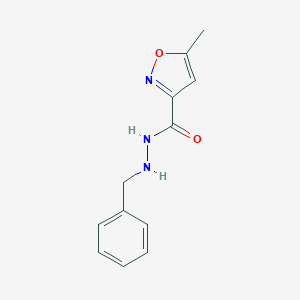
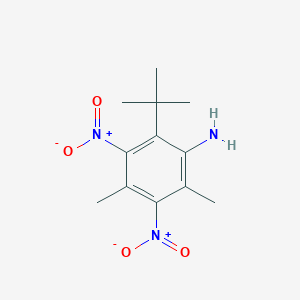
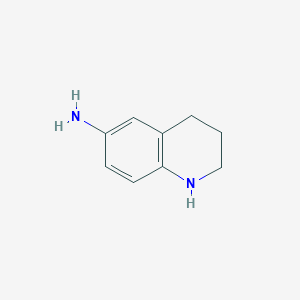
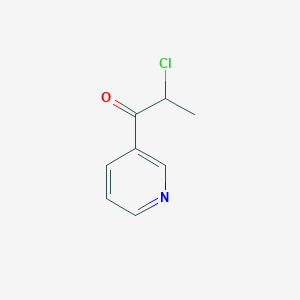
![2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine](/img/structure/B21095.png)
